REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([Cl:16])[C:8]=1[CH2:17][C:18]([OH:20])=[O:19].[CH3:21]O>>[CH3:21][O:19][C:18](=[O:20])[CH2:17][C:8]1[C:7]([Cl:6])=[CH:12][C:11]([N+:13]([O-:15])=[O:14])=[CH:10][C:9]=1[Cl:16]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)CC(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting brown solution is stirred for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in EtOAc (400 mL)
|
Type
|
WASH
|
Details
|
a bit of water, washed with a saturated aqueous solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by silica gel column chromatography (Hexane/EtOAc, 2:1→1:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |